molecular formula C18H18N2S B14599057 (1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine CAS No. 61185-82-8

(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine

Cat. No.: B14599057
CAS No.: 61185-82-8
M. Wt: 294.4 g/mol
InChI Key: PQNCREJJXWWGEA-UHFFFAOYSA-N
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Description

(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine is an organic compound with a complex structure that includes a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine typically involves multi-step organic reactions. One common method includes the condensation of 2-methylpropan-1-imine with 4-(6-methyl-1,3-benzothiazol-2-yl)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine is used as a building block for synthesizing more complex molecules. It can serve as a precursor in the synthesis of heterocyclic compounds and other organic materials.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific performance characteristics.

Mechanism of Action

The mechanism of action of (1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired effect. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-N-(2-pyridylmethyl)aminophenol: This compound shares structural similarities and may exhibit comparable chemical behavior.

    1-(4-Fluorophenyl)piperazine:

Uniqueness

What sets (1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its benzothiazole ring, in particular, provides distinctive reactivity and interaction potential with biological targets.

Properties

CAS No.

61185-82-8

Molecular Formula

C18H18N2S

Molecular Weight

294.4 g/mol

IUPAC Name

2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine

InChI

InChI=1S/C18H18N2S/c1-12(2)11-19-15-7-5-14(6-8-15)18-20-16-9-4-13(3)10-17(16)21-18/h4-12H,1-3H3

InChI Key

PQNCREJJXWWGEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC(C)C

Origin of Product

United States

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